

# Diethyl 10-bromodecylphosphonate physical properties

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## Compound of Interest

Compound Name: *Diethyl 10-bromodecylphosphonate*

Cat. No.: *B1670520*

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## Diethyl 10-bromodecylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Diethyl 10-bromodecylphosphonate** is an organophosphorus compound featuring a ten-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate group. Its bifunctional nature makes it a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of its known physical properties, a likely synthetic protocol, and its emerging application in the development of Proteolysis Targeting Chimeras (PROTACs).

### Core Physical and Chemical Properties

While specific experimentally determined physical properties for **Diethyl 10-bromodecylphosphonate** are not readily available in the surveyed literature, its fundamental chemical properties have been established.



Property	Value	Source
CAS Number	272785-01-0	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>30</sub> BrO <sub>3</sub> P	[1][2]
Molecular Weight	357.27 g/mol	[1][2]
Appearance	Not Available	[1]
Storage Conditions	2-8°C Refrigerator or -20°C, dry	[1][2]

## Synthesis Methodology

The synthesis of diethyl ω-bromoalkylphosphonates, such as **Diethyl 10-bromodecylphosphonate**, is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of a dihaloalkane with a trialkyl phosphite.

## Experimental Protocol (General)

The following protocol is a generalized procedure for the synthesis of diethyl ω-bromoalkylphosphonates and can be adapted for **Diethyl 10-bromodecylphosphonate**.

Materials:

- 1,10-dibromodecane
- Triethyl phosphite
- Inert solvent (e.g., Toluene or neat)
- Reaction vessel with reflux condenser and nitrogen inlet
- Distillation apparatus

Procedure:

- The reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.



- 1,10-dibromodecane is added to the reaction vessel. An excess of the dibromoalkane is often used to favor mono-substitution over di-substitution.
- The 1,10-dibromodecane is heated to a specified temperature, often in the range of 140-160°C.
- Triethyl phosphite is added dropwise to the heated 1,10-dibromodecane over a period of several hours to control the exothermic reaction.
- The reaction mixture is stirred at an elevated temperature for a set duration to ensure the completion of the reaction. The progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, the excess 1,10-dibromodecane and any volatile byproducts are removed by distillation under reduced pressure.
- The crude **Diethyl 10-bromodecylphosphonate** is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for the synthesis of **Diethyl 10-bromodecylphosphonate**.

## Applications in Drug Development

A significant application of **Diethyl 10-bromodecylphosphonate** is in the construction of Proteolysis Targeting Chimeras (PROTACs).<sup>[3]</sup>

### PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.<sup>[3]</sup> They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The alkyl chain of **Diethyl 10-bromodecylphosphonate** serves as a component of this linker, providing the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.<sup>[3][4]</sup>

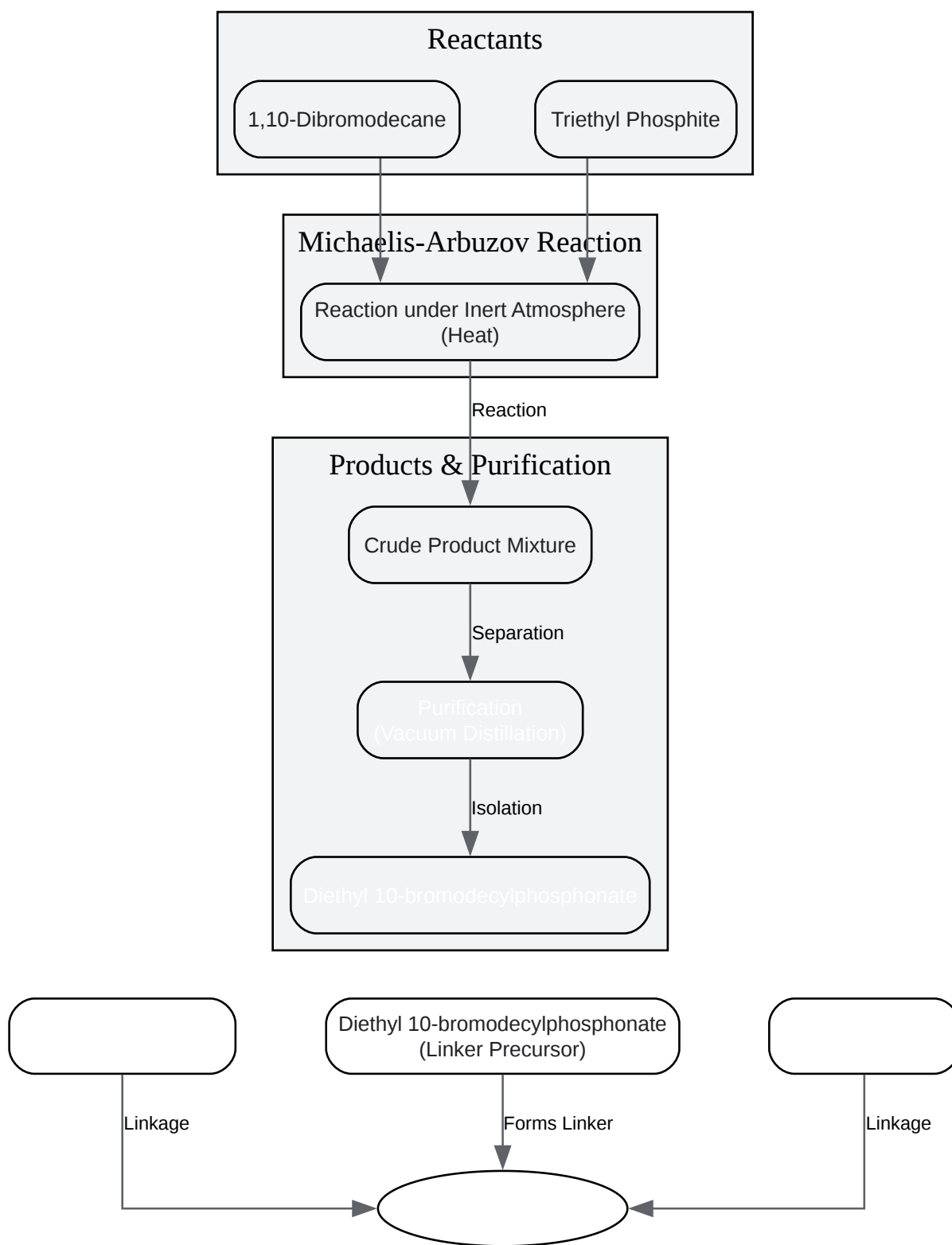


The terminal bromide of **Diethyl 10-bromodecylphosphonate** allows for its covalent attachment to one of the PROTAC ligands through nucleophilic substitution, while the phosphonate group can be further modified or used as an anchor point for the other ligand.

## Visualized Workflows

### Synthesis of Diethyl 10-bromodecylphosphonate





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